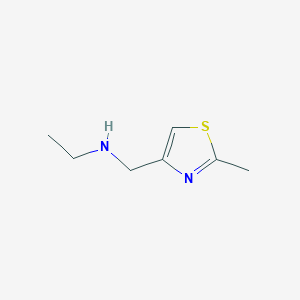
N-((2-methylthiazol-4-yl)methyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methylthiazol-4-yl)methyl)ethanamine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the second position and an ethanamine group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylthiazol-4-yl)methyl)ethanamine typically involves the reaction of 2-methylthiazole with an appropriate alkylating agent. One common method is the alkylation of 2-methylthiazole with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-((2-methylthiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
科学研究应用
N-((2-methylthiazol-4-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-((2-methylthiazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, and the ethanamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(2-methylthiazol-4-yl)ethanamine
- N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate
- (4-methylthiazol-2-yl)methanamine
Uniqueness
N-((2-methylthiazol-4-yl)methyl)ethanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H12N2S |
|---|---|
分子量 |
156.25 g/mol |
IUPAC 名称 |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H12N2S/c1-3-8-4-7-5-10-6(2)9-7/h5,8H,3-4H2,1-2H3 |
InChI 键 |
BQDNYZHADCMHAP-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=CSC(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















